

# A Head-to-Head Comparison of Investigational Pain Drugs: DSP-2230 in Focus

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of neuropathic pain treatment is evolving, with a shift towards novel mechanisms that promise greater efficacy and improved safety profiles over existing therapies. This guide provides a head-to-head comparison of **DSP-2230** (also known as ANP-230), an investigational voltage-gated sodium channel blocker, with other notable investigational drugs for pain. The comparison is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and safety.

### **Overview of Investigational Drugs**

**DSP-2230** is a selective inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are crucial for pain signal transmission in the peripheral nervous system.[1] Its development is currently being advanced by AlphaNavi Pharma, with a focus on rare pain disorders such as familial episodic pain syndrome. This guide compares **DSP-2230** with other investigational agents targeting different pathways implicated in neuropathic pain: Mirogabalin, a calcium channel  $\alpha 2\delta$  ligand; LX-9211, an AAK1 inhibitor; and EMA401, an angiotensin II type 2 (AT2) receptor antagonist.

### **Mechanism of Action and Development Stage**

The distinct mechanisms of action of these investigational drugs highlight the diverse strategies being employed to combat neuropathic pain.



| Drug                     | Target                                            | Mechanism of<br>Action                                                                           | Developer                           | Highest<br>Development<br>Stage |
|--------------------------|---------------------------------------------------|--------------------------------------------------------------------------------------------------|-------------------------------------|---------------------------------|
| DSP-2230 (ANP-<br>230)   | Nav1.7, Nav1.8,<br>Nav1.9                         | Blocks voltage-<br>gated sodium<br>channels<br>involved in pain<br>signal<br>propagation.[1]     | AlphaNavi<br>Pharma                 | Phase 1/2                       |
| Mirogabalin              | Voltage-gated<br>Calcium Channel<br>α2δ-1 subunit | Binds to the α2δ-1 subunit of voltage-gated calcium channels, reducing neurotransmitter release. | Daiichi Sankyo                      | Approved<br>(Japan)             |
| LX-9211<br>(Pilavapadin) | Adaptor-<br>Associated<br>Kinase 1 (AAK1)         | Inhibits AAK1, a<br>novel target<br>involved in pain<br>signaling.[2]                            | Lexicon<br>Pharmaceuticals          | Phase 2b                        |
| EMA401                   | Angiotensin II<br>Type 2 (AT2)<br>Receptor        | Antagonizes the AT2 receptor, which is implicated in the sensitization of pain-sensing nerves.   | Novartis<br>(development<br>halted) | Phase 2                         |

## **Preclinical and Clinical Efficacy**

Direct comparison of clinical efficacy is challenging due to the different stages of development and the varying patient populations studied. However, available data provides insights into the potential of each compound.



### **DSP-2230 (ANP-230)**

Preclinical studies have demonstrated the potential of **DSP-2230**. In animal models, it has shown dose-dependent analysesic effects in both neuropathic and inflammatory pain models.[3] [4] A study in a mouse model of familial episodic pain syndrome revealed that ANP-230 reduced pain responses to heat and mechanical stimuli and suppressed the repetitive firing of dorsal root ganglion neurons.[5]

A pharmacodynamic study in healthy volunteers used capsaicin and ultraviolet-B (UVB) induced pain models to assess the drug's effect.[6][7][8] While the complete results are not publicly available, this methodology allows for the assessment of a drug's ability to modulate pain in a controlled setting.

### Mirogabalin

A Phase 3, randomized, double-blind, placebo-controlled study in 300 patients with central neuropathic pain after spinal cord injury demonstrated the efficacy of Mirogabalin.[9][10][11]

| Efficacy Endpoint                                                                                         | Mirogabalin                             | Placebo | p-value |
|-----------------------------------------------------------------------------------------------------------|-----------------------------------------|---------|---------|
| Change from baseline in weekly Average Daily Pain Score (ADPS) at week 14 (Least-squares mean difference) | -0.71 (95% CI: -1.08<br>to -0.34)       | -       | 0.0001  |
| ≥30% Responder<br>Rate at Week 14                                                                         | 1.91 (Odds Ratio,<br>95% CI: 1.11–3.27) | -       | -       |
| ≥50% Responder<br>Rate at Week 14                                                                         | 2.52 (Odds Ratio,<br>95% CI: 1.11–5.71) | -       | -       |

### LX-9211 (Pilavapadin)

A Phase 2 proof-of-concept, randomized, double-blind, placebo-controlled study evaluated LX-9211 in 319 individuals with diabetic peripheral neuropathic pain.[12]



| •                                                                                                 | LX-9211<br>(Low Dose) | LX-9211<br>(High Dose) | Placebo | p-value<br>(Low Dose<br>vs Placebo) | p-value<br>(High Dose<br>vs Placebo) |
|---------------------------------------------------------------------------------------------------|-----------------------|------------------------|---------|-------------------------------------|--------------------------------------|
| Change from baseline in Average Daily Pain Score (ADPS) at week 6 (Least squares mean difference) | -1.39                 | -1.27                  | -0.72   | 0.007                               | 0.030                                |

A subsequent Phase 2b study showed reductions in the mean average daily pain score from baseline to week 8, although the primary endpoint of a dose-response signal was not met.[2]

### **EMA401**

A Phase 2, randomized, double-blind, placebo-controlled trial in 183 patients with postherpetic neuralgia showed promising results for EMA401.[13][14][15]

| Efficacy Endpoint                                        | EMA401 | Placebo | p-value |
|----------------------------------------------------------|--------|---------|---------|
| Mean reduction in pain intensity from baseline to week 4 | -2.34  | -1.64   | 0.006   |
| ≥30% Responder<br>Rate                                   | 56.5%  | 34.1%   | 0.003   |

Despite these positive findings, the development of EMA401 was discontinued due to preclinical findings of potential long-term liver toxicity.[16]

## **Safety and Tolerability**



| Drug                  | Common Adverse Events                                                                                                                                                                     |
|-----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| DSP-2230 (ANP-230)    | Data from patient trials are not yet publicly available. Preclinical studies suggest a favorable safety profile with negligible motor function impairment.[3]                             |
| Mirogabalin           | Somnolence, dizziness, peripheral edema, nasopharyngitis, constipation, and weight gain (mostly mild).[10]                                                                                |
| LX-9211 (Pilavapadin) | Dizziness, headache, and nausea (mostly mild to moderate).[17]                                                                                                                            |
| EMA401                | Generally safe and well-tolerated in the Phase 2 study with no serious treatment-related adverse events reported.[13][14] Development was halted due to preclinical toxicity signals.[16] |

# Experimental Protocols Mirogabalin Phase 3 Study (Central Neuropathic Pain after Spinal Cord Injury)

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted at 120 sites in Japan, Korea, and Taiwan.
- Participants: 300 adult patients with central neuropathic pain for at least 6 months following traumatic spinal cord injury.
- Intervention: Patients were randomized (1:1) to receive either mirogabalin or placebo for 14 weeks. The mirogabalin dose was titrated from 5 mg twice daily to 10 mg or 15 mg twice daily.
- Primary Endpoint: Change from baseline in the weekly Average Daily Pain Score (ADPS) at week 14, measured on an 11-point numerical rating scale.



Secondary Endpoints: ADPS responder rates (≥30% and ≥50% reduction), Short-Form
McGill Pain Questionnaire (SF-MPQ), Average Daily Sleep Interference Score (ADSIS), and
Neuropathic Pain Symptom Inventory (NPSI).[9][10][11]

# LX-9211 Phase 2 Study (Diabetic Peripheral Neuropathic Pain)

- Study Design: A randomized, double-blind, placebo-controlled, proof-of-concept study.
- Participants: 319 individuals with diabetic peripheral neuropathic pain.
- Intervention: Patients were randomized (1:1:1) to receive one of two doses of LX-9211 or a matching placebo once daily for 6 weeks.
- Primary Endpoint: Change from baseline to week 6 in the Average Daily Pain Score (ADPS),
   based on an 11-point numerical rating scale.
- Secondary Endpoints: Brief Pain Inventory Short Form for Diabetic Peripheral Neuropathy,
   Neuropathic Pain Symptom Inventory scores, and Patient Global Impression of Change.[12]

### **EMA401 Phase 2 Study (Postherpetic Neuralgia)**

- Study Design: A randomized, double-blind, placebo-controlled trial conducted at 29 centers in six countries.
- Participants: 183 patients with postherpetic neuralgia.
- Intervention: Patients received either EMA401 (100 mg twice daily) or placebo for 28 days.
- Primary Endpoint: Reduction in mean daily pain score versus placebo over the last week of treatment.
- Secondary Endpoint: Proportion of patients achieving a ≥30% reduction in mean pain intensity score compared to baseline.[13][14]

### Visualizing the Pain Pathways and Drug Targets





Click to download full resolution via product page

Caption: Overview of the pain signaling pathway and the targets of investigational drugs.

# Experimental Workflow for a Typical Phase 2 Efficacy Trialdot





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Lexicon Pharmaceuticals Announces Topline Results from Phase 2b PROGRESS Study Evaluating Pilavapadin (LX9211) in Adults with Diabetic Peripheral Neuropathic Pain | March 3, 2025 [investors.lexpharma.com]
- 3. A novel Nav1.7, Nav1.8, and Nav1.9 blocker, ANP-230, has broad analgesic efficacy in preclinical pain models with favorable safety margins PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reduced pain sensitivity of episodic pain syndrome model mice carrying a Nav1.9 mutation by ANP-230, a novel sodium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. isrctn.com [isrctn.com]
- 8. ISRCTN [isrctn.com]
- 9. Mirogabalin for Central Neuropathic Pain After Spinal Cord Injury: A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Study in Asia PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. Mirogabalin for Central Neuropathic Pain After Spinal Cord Injury: A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Study in Asia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of LX9211 for Relief of Diabetic Peripheral Neuropathic Pain (RELIEF-DPN 1): Results of a Double-Blind, Randomized, Placebo-Controlled, Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fiercepharma.com [fiercepharma.com]
- 14. Spinifex Announces Positive Phase 2 Results for EMA401 in PHN | Technology Networks [technologynetworks.com]
- 15. Spinifex Pharmaceuticals ' Phase 2 Results Published In The Lancet Show EMA401 To Be Effective In Reducing Pain In Postherpetic Neuralgia BioSpace [biospace.com]



- 16. researchgate.net [researchgate.net]
- 17. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Investigational Pain Drugs: DSP-2230 in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607216#head-to-head-comparison-of-dsp-2230-with-other-investigational-pain-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com